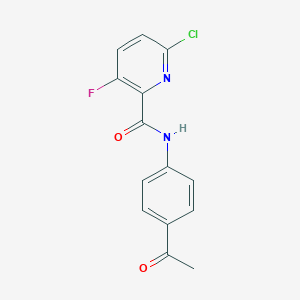

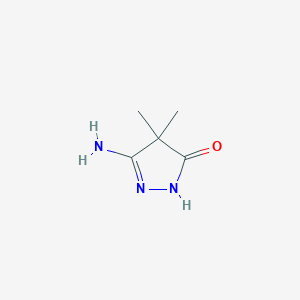

![molecular formula C23H24N4O3S B3006366 N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide CAS No. 899747-03-6](/img/structure/B3006366.png)

N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfanilamide derivatives has been explored through substitution reactions involving pyrimidine derivatives with methoxyl groups and sodium amide in liquid ammonia. The study detailed the production of various substituted pyrimidines, such as 2-amino-4-methoxy-6pyrimidinethiol and 2-amino-4-methoxypyrimidine, among others. These reactions yielded different percentages of the desired products, indicating the efficiency of the substitution process. Furthermore, the condensation of one of the synthesized compounds with N-acetylsulfanilylchloride followed by hydrolysis resulted in the creation of a compound that showed promise as a superior sulfa drug .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of pyrimidine and sulfanilamide moieties. The pyrimidine ring is a crucial structural component that allows for further functionalization and substitution, which is essential for the biological activity of these compounds. The presence of methoxyl groups and the potential for various substitutions at different positions on the pyrimidine ring provide a platform for creating a diverse range of derivatives with potential pharmacological applications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are substitution reactions that are facilitated by the use of sodium amide in liquid ammonia. This method appears to be effective for introducing amino groups into the pyrimidine ring, which is a key step in the synthesis of sulfanilamide derivatives. The reactions are selective and yield various amino-substituted pyrimidines, which can then undergo further chemical transformations, such as condensation reactions, to produce the final sulfanilamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfanilamide derivatives are not explicitly detailed in the provided data. However, the presence of methoxyl and amino groups in the molecular structure suggests that these compounds would exhibit certain characteristic properties such as solubility in polar solvents, potential for hydrogen bonding, and reactivity towards electrophiles. The synthesized compounds' potential as sulfa drugs implies that they may possess desirable pharmacokinetic properties, such as adequate absorption, distribution, metabolism, and excretion (ADME) profiles .

The research on the synthesis of sulfanilamide derivatives is significant due to the therapeutic potential of these compounds. One of the synthesized compounds, after undergoing condensation and hydrolysis, was identified as a superior sulfa drug, suggesting its effectiveness in medical applications. Additionally, a related study on the synthesis of pyridine derivatives resulted in the creation of a compound that exhibited potent anti-tubercular activity, with a minimum inhibitory concentration (MIC) lower than that of standard drugs such as ethambutol and pyrazinamide. This highlights the importance of such synthetic studies in discovering new and more effective treatments for diseases like tuberculosis .

Aplicaciones Científicas De Investigación

Antitubercular Activity

One study involved the synthesis of highly substituted pyridine derivatives, including compounds similar to the query molecule, which showed significant inhibitory activity against Mycobacterium tuberculosis. The study highlighted a compound that was more potent than ethambutol and pyrazinamide, indicating potential applications in tuberculosis treatment (Manikannan et al., 2010).

Heterocyclic Derivative Syntheses

Research on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, including molecules similar to the compound , resulted in the formation of various heterocyclic derivatives. These findings demonstrate the versatility of these compounds in synthesizing a broad range of heterocyclic structures, which are crucial in pharmaceutical development (Bacchi et al., 2005).

Antitumor Activity

Another study focused on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds, which share structural similarities with the queried molecule, displayed potent anticancer activity against several human cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Antiprotozoal Agents

Compounds structurally related to the query molecule have been studied for their antiprotozoal properties. One such study synthesized novel dicationic imidazo[1,2-a]pyridines and demonstrated their efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings indicate the potential of these compounds as antiprotozoal agents, offering a basis for developing new treatments for diseases caused by these pathogens (Ismail et al., 2004).

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-20-8-3-2-5-17(20)13-25-21(28)15-31-22-18-6-4-7-19(18)27(23(29)26-22)14-16-9-11-24-12-10-16/h2-3,5,8-12H,4,6-7,13-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRNNWZFYCPJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

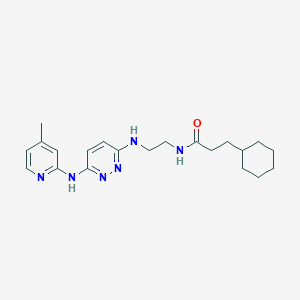

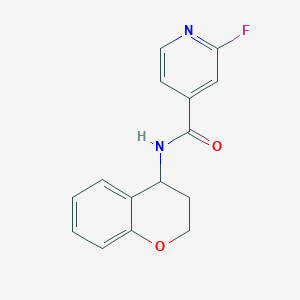

![N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B3006283.png)

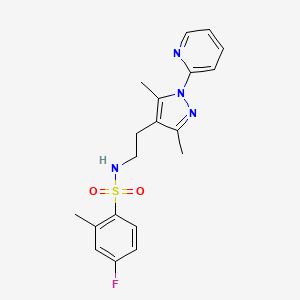

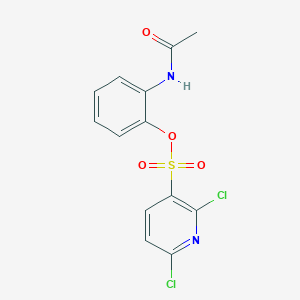

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)

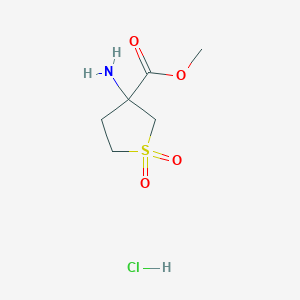

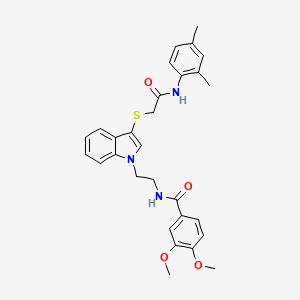

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)

![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)